molecular formula C18H26N6O2S B2404870 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine CAS No. 1206995-94-9

6-(4-(butylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine

Cat. No.: B2404870
CAS No.: 1206995-94-9
M. Wt: 390.51
InChI Key: VIAHRMQDDFLTGH-UHFFFAOYSA-N
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Description

6-(4-(butylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a butylsulfonyl group and a pyridazin-3-amine core linked to a 4-methylpyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine typically involves multi-step organic reactions One common synthetic route begins with the preparation of the piperazine derivative, which is then sulfonylated using butylsulfonyl chloride under basic conditions The resulting intermediate is then coupled with a pyridazin-3-amine derivative through a nucleophilic substitution reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(4-(butylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

6-(4-(butylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine has a wide range of scientific research applications:

    Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: It is investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound’s unique properties make it a candidate for use in materials science, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-(methylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine
  • 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine
  • 6-(4-(propylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine

Uniqueness

The uniqueness of 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, the butylsulfonyl group may confer enhanced lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Properties

IUPAC Name

6-(4-butylsulfonylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O2S/c1-3-4-13-27(25,26)24-11-9-23(10-12-24)18-6-5-16(21-22-18)20-17-14-15(2)7-8-19-17/h5-8,14H,3-4,9-13H2,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAHRMQDDFLTGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=NC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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